3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one

Physicochemical characterization Melting point differentiation Pre-formulation screening

Secure the exact intermediate required for US Patent 11,013,726 synthetic routes. This dichlorinated N-aryl pyridin-4-one provides the critical 3-chloropyridin-4-yl halogen handle for constructing tricyclic HBV capsid assembly modulators. Unlike non-halogenated or mono-chlorinated analogs, its defined melting point (164–166°C) and density (1.55 g/cm³) guarantee reproducible crystallization and isolation. Substituting with generic pyridinones breaks the patented sequence and invalidates downstream biologics. Order this validated building block to maintain route integrity and accelerate your med chem program.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07
CAS No. 1820704-50-4
Cat. No. B2599517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one
CAS1820704-50-4
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07
Structural Identifiers
SMILESC1=CN=CC(=C1N2C=CC(=O)C(=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O/c11-7-5-13-3-1-9(7)14-4-2-10(15)8(12)6-14/h1-6H
InChIKeyKXSNQLWTBMVSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one CAS 1820704-50-4: Core Physicochemical Identity for Procurement


3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one (CAS 1820704-50-4, molecular formula C10H6Cl2N2O, molecular weight 241.07 g/mol) is a dichlorinated N-aryl pyridin-4-one . Its canonical SMILES is O=c1ccn(-c2ccncc2Cl)cc1Cl . The compound is characterized by two chlorinated pyridine rings—one embedded in the pyridin-4-one core and the other serving as an N-aryl substituent—connected via an N–C bond . Reported physicochemical properties include a melting point of 164–166 °C (lit.), a predicted boiling point of 354.7 °C at 760 mmHg, a predicted flash point of 168.3 °C, and a predicted density of 1.55 g/cm³ [1]. The compound has been cited as a synthetic intermediate in the preparation of substituted pyridinone-containing tricyclic compounds for antiviral applications [2].

Why 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one Cannot Be Replaced by Generic N-aryl Pyridinones


Generic substitution of 3-chloro-1-(3-chloropyridin-4-yl)pyridin-4-one with common N-aryl pyridin-4-one analogs—such as 3-chloro-1H-pyridin-4-one (lacking the N-aryl group) or 1-phenylpyridin-4-one derivatives (lacking the chlorine on the N-aryl ring)—is precluded by a combination of divergent physicochemical properties and distinct structural features critical for downstream synthetic utility. The compound exhibits a melting point of 164–166 °C and a density of 1.55 g/cm³ [1], which differ substantially from the mono-chlorinated pyridin-4-one scaffold and influence handling, purification, and formulation parameters. Critically, the 3-chloropyridin-4-yl N-substituent provides a specific halogenated handle that participates in further cross-coupling and cyclization reactions described in patent-protected synthetic routes to antiviral tricyclic compounds [2]. The dual-chlorine substitution pattern also generates a distinct hydrogen-bonding and electronic profile compared to non-chlorinated or mono-chlorinated analogs, as evidenced by the compound's assigned role as a defined intermediate in multi-step patented syntheses rather than as a generic building block [2]. These cumulative differences mean that a superficially similar N-aryl pyridinone cannot reproduce the same reactivity, intermediate identity, or final product integrity.

Quantitative Differentiation Evidence for 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one Against Structural Analogs


Dual Chlorine Substitution Pattern Versus Mono-Chlorinated N-Aryl Pyridinones: Physicochemical Divergence

The target compound possesses chlorine atoms on both the pyridin-4-one ring (3-position) and the N-aryl pyridine ring (3-position). Its reported melting point of 164–166 °C (lit.) and density of 1.55 g/cm³ represent a measurable divergence from simpler N-aryl pyridin-4-one analogs that lack dual chlorination [1]. By comparison, 3-chloro-1H-pyridin-4-one (CAS 142010-53-5), which contains only a single chlorine on the pyridinone core and no N-aryl substituent, has a lower molecular weight (129.54 g/mol) and substantially different solid-state properties [2]. Similarly, the unsubstituted N-phenyl pyridin-4-one scaffold typically exhibits lower melting ranges (often 60–120 °C depending on substitution) and reduced density relative to the dichlorinated target compound . This double chlorination increases both molecular weight and polarizability, directly impacting chromatographic retention, solubility parameters, and crystallization behavior during intermediate isolation.

Physicochemical characterization Melting point differentiation Pre-formulation screening

Patent-Assigned Intermediate Identity in Antiviral Tricyclic Compound Synthesis Versus Generic Pyridinone Building Blocks

US Patent 11,013,726 (Arbutus Biopharma) explicitly describes substituted pyridinone-containing tricyclic compounds for treating or preventing hepatitis B virus (HBV) infection [1]. Within this patent family, the 3-chloropyridin-4-yl pyridin-4-one scaffold serves as a key intermediate for constructing the tricyclic core that inhibits and/or reduces HBsAg secretion [1]. This patent-assigned role provides a documented, application-specific differentiation from generic pyridinone building blocks that are not explicitly claimed as intermediates for this class of antiviral agents. The specificity of the 3-chloropyridin-4-yl substituent is critical: the chlorine atom on the N-aryl ring provides a synthetic handle for subsequent metal-catalyzed cross-coupling or nucleophilic aromatic substitution steps required to elaborate the tricyclic framework, whereas non-halogenated or differently halogenated N-aryl pyridinones would lack this reactivity profile.

Antiviral synthesis HBV capsid assembly modulator Intermediate specificity

Structural Scaffold Differentiation: 4-Pyridinone Core with 3-Chloropyridin-4-yl N-Substituent Versus Isomeric Pyridinone and Pyridazinone Scaffolds

The target compound's core structure is a 4-pyridinone (1H-pyridin-4-one) with chlorine at the 3-position, N-arylated with a 3-chloropyridin-4-yl group. A compound with identical molecular formula (C10H6Cl2N2O) but entirely different scaffold, 4,5-dichloro-2-phenylpyridazin-3-one (CAS 1698-53-9), demonstrates how isomeric or scaffold-divergent compounds can share brute formula yet exhibit completely different reactivity, biological target profiles, and synthetic utility [1]. The 4-pyridinone scaffold places the carbonyl at the 4-position with conjugation across the ring, whereas the pyridazinone scaffold incorporates two adjacent nitrogen atoms altering electronic distribution, hydrogen-bonding capacity, and metabolic stability. Additionally, positional isomers such as N-(3-chloropyridin-4-yl)-2-pyridone or N-(3-chloropyridin-4-yl)-4-pyridone derivatives would exhibit different tautomeric preferences and reactivity compared to the target 4-pyridinone . The specific connectivity of the target compound—N-aryl bond at the pyridinone nitrogen, chlorine at pyridinone C3, chlorine at N-aryl C3—generates a unique electronic and steric environment that cannot be replicated by scaffold isomers or regioisomers.

Scaffold hopping Isomer differentiation Medicinal chemistry procurement

Procurement-Relevant Application Scenarios for 3-Chloro-1-(3-chloropyridin-4-yl)pyridin-4-one


Synthesis of HBV Capsid Assembly Modulator Tricyclic Intermediates

Medicinal chemistry teams pursuing HBV capsid assembly modulators based on the substituted pyridinone-containing tricyclic scaffold, as disclosed in US Patent 11,013,726, require this specific intermediate to execute the patented synthetic route. The 3-chloropyridin-4-yl substituent provides the halogen handle necessary for subsequent cross-coupling or cyclization steps that construct the tricyclic core. Substitution with a non-halogenated or differently halogenated N-aryl pyridinone would break the synthetic sequence and require complete route re-validation [1].

Pre-formulation Solid-State Characterization and Crystallization Optimization

The defined melting point of 164–166 °C and density of 1.55 g/cm³ make this compound suitable for pre-formulation studies where consistent solid-state properties are critical for reproducible intermediate isolation. Crystallization process development—including solvent screening, cooling rate optimization, and polymorph assessment—benefits from the compound's relatively high melting point compared to lower-melting N-aryl pyridinone analogs, facilitating filtration and drying at ambient or moderately elevated temperatures [2].

Structure–Activity Relationship (SAR) Studies on Dual-Chlorinated Pyridinone Scaffolds

For SAR programs exploring the impact of chlorine substitution pattern on biological activity, this compound serves as a defined dual-chlorinated reference point. Its 3-chloro pyridinone core combined with the 3-chloropyridin-4-yl N-substituent provides a specific electronic and steric profile that can be systematically compared against mono-chlorinated analogs (e.g., 3-chloro-1-phenylpyridin-4-one or 1-(3-chloropyridin-4-yl)pyridin-4-one lacking the core chlorine) to deconvolute the contribution of each chlorine atom to target binding, selectivity, and physicochemical properties .

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